Fukugetin (CAS 16851-21-1), widely known as morelloflavone, is a structurally complex flavanone-flavone biflavonoid predominantly isolated from Garcinia species. In commercial and laboratory procurement, it serves as a high-value reference standard and biochemical probe, distinguished by its restricted rotation (atropisomerism) around the 3,8''-interflavanyl bond [1]. Unlike simpler monomeric flavonoids or symmetric dimers, fukugetin exhibits highly specific, mixed-type enzyme inhibition profiles, particularly against secretory phospholipase A2 (sPLA2) and human tissue kallikreins. Its unique stereochemistry and selective target binding make it an essential compound for advanced structure-activity relationship (SAR) studies, assay validation, and the development of targeted anti-inflammatory and antiviral therapeutics where precise molecular geometry is required.
Buyers often attempt to substitute fukugetin with more commonly available biflavonoids like amentoflavone or rely on unstandardized Garcinia extracts. However, amentoflavone is a flavone-flavone dimer lacking the specific chiral centers (C2, C3 of the flavanone moiety) present in fukugetin, leading to fundamentally different conformational dynamics and target affinities in enzymatic assays [1]. Crude extracts introduce unacceptable lot-to-lot variability and matrix interference from co-extracted xanthones, which severely confound sensitive kinetic modeling. Furthermore, standard broad-spectrum inhibitors fail to replicate fukugetin’s unique biochemical selectivity, such as its ability to irreversibly inhibit secretory PLA2 while leaving cytosolic PLA2 entirely unaffected. For reproducible, target-specific enzyme kinetics and stereochemical modeling, pure fukugetin is strictly non-interchangeable.
In comparative enzymatic assays, pure morelloflavone (fukugetin) demonstrates potent and irreversible inhibition of human recombinant synovial sPLA2 with an IC50 of 0.9 μM, and bee venom sPLA2 with an IC50 of 0.6 μM. Crucially, it exhibits zero inhibitory effect on cytosolic PLA2 (cPLA2) under identical conditions [1]. This absolute selectivity contrasts sharply with broad-spectrum PLA2 inhibitors, which affect both pathways and confound pathway-specific data.
| Evidence Dimension | Enzyme Inhibition (IC50) and Pathway Selectivity |
| Target Compound Data | Fukugetin: IC50 = 0.9 μM (sPLA2); 0% inhibition of cPLA2 |
| Comparator Or Baseline | Broad-spectrum PLA2 inhibitors (inhibit both sPLA2 and cPLA2) |
| Quantified Difference | Absolute (>100-fold) selectivity for sPLA2 over cPLA2 |
| Conditions | Human recombinant synovial sPLA2 vs. cytosolic PLA2 in vitro assays |
This extreme selectivity makes fukugetin an indispensable molecular probe for researchers isolating sPLA2-driven inflammatory pathways without confounding cPLA2-mediated processes.
Fukugetin serves as a highly effective mixed-type inhibitor of human tissue kallikreins. Kinetic profiling reveals that fukugetin inhibits KLK2 with an IC50 of 3.2 μM and KLK1 with an IC50 of 5.7 μM [1]. The compound alters both the maximum velocity (Vmax) and the Michaelis constant (Km) of the enzymes, indicating binding to both the free enzyme and the enzyme-substrate complex. This complex kinetic behavior is highly specific to fukugetin's sterically hindered biflavonoid structure and is not replicated by simpler monomeric flavones.
| Evidence Dimension | Kallikrein Inhibition (IC50) and Kinetic Mechanism |
| Target Compound Data | Fukugetin: IC50 = 3.2 μM (KLK2), 5.7 μM (KLK1) via mixed-type inhibition |
| Comparator Or Baseline | Standard monomeric flavones (typically weak, competitive, or non-specific inhibitors) |
| Quantified Difference | Low micromolar, mixed-type inhibition specific to fukugetin's dimeric structure |
| Conditions | In vitro human tissue kallikrein kinetic assays (Vmax and Km profiling) |
Procurement of fukugetin is critical for assay development and structural biology studies targeting the kallikrein-kinin system, where mixed-type inhibition mechanisms are required.
When evaluated for antiviral efficacy, morelloflavone (fukugetin) demonstrated significant activity against HIV-1 (LAV-1 strain) in phytohemagglutinin-stimulated primary human peripheral blood mononuclear cells (PBMCs), achieving an EC50 of 6.9 μM with a selectivity index of approximately 10 [1]. In contrast, closely related biflavonoids like amentoflavone showed significantly weaker or non-selective activity in human lymphocytes under identical screening conditions.
| Evidence Dimension | Cellular Antiviral Efficacy (EC50) |
| Target Compound Data | Fukugetin: EC50 = 6.9 μM (HIV-1 LAV-1 in PBMCs) |
| Comparator Or Baseline | Amentoflavone (weak/non-selective in human lymphocytes) |
| Quantified Difference | Demonstrated low-micromolar efficacy and an SI of ~10, outperforming structurally related dimers |
| Conditions | Phytohemagglutinin-stimulated primary human PBMCs infected with HIV-1 (LAV-1) |
For virology labs and drug discovery programs, fukugetin provides a validated, cell-permeable biflavonoid scaffold with proven efficacy in primary human cell models, unlike less selective analogs.
Fukugetin possesses a highly restricted 3,8''-interflavanyl bond, resulting in distinct atropisomeric conformations. NMR and semiempirical calculations demonstrate that (+)-morelloflavone exists in two preferred conformations in solution at a stable 73:27 ratio [1]. This stereochemical complexity is completely absent in planar flavonoids like quercetin or symmetric dimers. Consequently, fukugetin is utilized as a critical reference standard for calibrating electronic circular dichroism (ECD) and advanced NMR structural elucidation workflows.
| Evidence Dimension | Conformational stability / Atropisomerism |
| Target Compound Data | Fukugetin: Exhibits restricted rotation with a quantifiable 73:27 conformer ratio in solution |
| Comparator Or Baseline | Planar flavonoids (e.g., quercetin) lacking atropisomerism |
| Quantified Difference | Presence of stable, quantifiable atropisomeric conformers for 3D modeling |
| Conditions | Solution-state NMR and electronic circular dichroism (ECD) analysis |
Analytical chemistry and structural biology labs must procure pure fukugetin to accurately model and validate the stereochemical behavior of complex, sterically hindered polyphenols.
Due to its absolute selectivity for secretory over cytosolic PLA2, fukugetin is the ideal reference inhibitor for biochemical assays and high-throughput screening campaigns targeting inflammatory pathways, ensuring zero off-target cPLA2 interference [1].
As a validated mixed-type inhibitor of KLK1 and KLK2, fukugetin is perfectly suited for enzyme kinetic studies and the structural modeling of allosteric/mixed binding sites in human tissue kallikreins [2].
The restricted rotation and stable conformer ratio (73:27) of fukugetin's interflavanyl bond make it a critical analytical standard for validating electronic circular dichroism (ECD) methods and complex 2D NMR structural elucidations of bulky, atropisomeric polyphenols [3].
With proven low-micromolar efficacy (EC50 = 6.9 μM) against HIV-1 in primary human PBMCs, fukugetin serves as a premium starting material or benchmark compound for medicinal chemistry programs optimizing biflavonoid-based antiviral therapeutics [4].